Methyl 1-(p-tolyl)cyclopropanecarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKNOCBCIJGIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(p-tolyl)cyclopropanecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, synthesizing information from various studies and reports.
Chemical Structure and Properties
This compound is an ester derived from 1-(p-tolyl)cyclopropanecarboxylic acid. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of approximately 178.23 g/mol. The compound features a cyclopropane ring, which contributes to its unique chemical reactivity and biological interactions.
Anticancer Potential
Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, may exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cancer progression .
- Mechanism of Action : The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its structural features allow it to interact with protein kinases, leading to reduced cell viability in cancerous cells.
Anti-inflammatory Activity
In addition to anticancer properties, compounds containing the cyclopropane structure have been studied for their anti-inflammatory effects. For instance, derivatives of phenylcyclopropane carboxamides have shown promising results in reducing inflammation in various models .
- Case Study : A study evaluated the anti-inflammatory activity of several cyclopropane derivatives using models of induced inflammation, demonstrating significant reductions in inflammatory markers compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a p-tolyl group; potential kinase inhibitor |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | Structure | Contains a chlorophenyl group; different electronic properties |
| 1-(Phenyl)cyclopropanecarboxylic acid | Structure | Lacks methyl substitution; potentially different reactivity |
The presence of the p-tolyl group significantly influences the compound's biological activity by altering its electronic properties and steric hindrance, which can enhance binding affinity to biological targets.
Toxicity and Safety Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. As with many organic compounds, there are potential irritants associated with skin or eye contact. Specific toxicity data remains limited; therefore, handling precautions should be observed when working with this compound in laboratory settings.
Comparison with Similar Compounds
Physicochemical Properties:
- Stereochemistry : The (1S,2R) configuration is commonly reported, with NMR data confirming trans-substituent geometry (δ 3.69 ppm for methoxy protons; δ 173.58 ppm for carbonyl carbons) .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Cyclopropanecarboxylate Derivatives
Preparation Methods
Reaction Setup and Catalysts
A detailed procedure reported by Chepiga et al. (2013) describes the use of dirhodium catalysts , especially Rh2(R-DOSP)4, for asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene derivatives. The method can be adapted for this compound by using the corresponding p-tolyl-substituted diazoacetate and p-methylstyrene.
- Catalyst loading: Typically 0.01 equivalents of Rh2(R-DOSP)4.
- Solvent: Dry, degassed pentane.
- Reaction conditions: Styrene (5 equiv.) and catalyst dissolved in pentane, degassed under argon; methyl aryldiazoacetate dissolved separately and added dropwise via syringe pump over 1 hour.
- Post-addition stirring: 1 hour at room temperature.
- Purification: Concentration under reduced pressure followed by silica gel chromatography using hexanes:ethyl acetate gradient starting at 10:1.
Reaction Mechanism and Enantioselectivity
The dirhodium catalyst facilitates the formation of a metal-carbene intermediate from the diazo compound, which then undergoes cyclopropanation with the alkene (p-methylstyrene). The chiral environment of the catalyst induces enantioselectivity, allowing for the synthesis of enantiomerically enriched this compound.
Alternative Preparation Routes and Related Compounds
Though direct preparation of this compound is most commonly achieved via cyclopropanation of styrene derivatives, related cyclopropanecarboxylates have been prepared using other methods:
- Acid chloride intermediates : Conversion of cyclopropanecarboxylic acids to acid chlorides followed by esterification with methanol under inert atmosphere.
- Organometallic additions : Use of vinyl magnesium chloride and subsequent transformations to build substituted cyclopropanecarboxylates.
- Diazotization and esterification : Synthesis of methyl 1-hydroxy-1-cyclopropanecarboxylate derivatives via sulfuric acid and sodium nitrite treatment, although this route is less directly applicable to the p-tolyl-substituted compound.
Data Table: Summary of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Methyl p-tolyl diazoacetate, p-methylstyrene |
| Catalyst | Rhodium(II) tetrakis[(R)-N-(dodecylbenzenesulfonyl)prolinate] [Rh2(R-DOSP)4] |
| Catalyst loading | 0.01 equiv. |
| Solvent | Dry, degassed pentane |
| Reaction temperature | 0 °C (addition), then room temperature |
| Addition method | Syringe pump addition of diazo compound over 1 hour |
| Post-addition stirring time | 1 hour |
| Workup | Quench with saturated NH4Cl, extraction with diethyl ether, drying over MgSO4 |
| Purification | Silica gel chromatography with hexanes:ethyl acetate gradient (starting 10:1) |
| Yield | Typically high (varies by substituents and conditions, often >70%) |
| Enantioselectivity | High enantioselectivity achievable with chiral Rh catalysts |
Research Findings and Analysis
- The use of Rh2(R-DOSP)4 catalyst is generally considered the most effective for asymmetric cyclopropanation of methyl aryldiazoacetates with styrene derivatives, including p-substituted styrenes such as p-methylstyrene.
- Reaction conditions involving low temperature during diazo addition and inert atmosphere are critical to prevent side reactions and decomposition of diazo compounds.
- The gradual addition of the diazo compound ensures controlled carbene generation, improving yield and selectivity.
- Purification by flash chromatography using non-polar to moderately polar solvents effectively isolates the desired cyclopropanecarboxylate.
- Alternative methods involving acid chlorides and organometallic intermediates are more complex and less commonly employed for this specific compound.
Q & A
Basic: What are the common synthetic routes for Methyl 1-(p-tolyl)cyclopropanecarboxylate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclopropanation reactions. For example, the aza-Wittig reaction with nitriles yields derivatives like methyl (1RS,2SR)-1-cyano-2-(p-tolyl)cyclopropanecarboxylate (59% yield, mp 111–112°C) using alkene precursors under controlled conditions (petroleum ether/ethyl acetate solvent system) . Alternative methods include electro-induced Hofmann rearrangements for cyclopropylamine derivatives, requiring acidic conditions (pH 1) and hydrochloric acid . Optimization involves adjusting catalysts (e.g., chiral catalysts for enantioselectivity), solvent polarity, and temperature to enhance yield and purity.
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and its derivatives?
Answer:
- 13C NMR : Key signals include cyclopropane carbons (δ 22.7–22.8 ppm), methyl groups (δ 35.5 ppm), and ester carbonyls (δ 167.8 ppm) .
- IR : Confirm ester carbonyl stretching (~1700–1750 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 176.21 for C11H12O2) and fragmentation patterns validate structural integrity .
Standardize sample preparation (e.g., CDCl3 for NMR) and cross-reference with computational predictions (e.g., PubChem data) .
Advanced: How can researchers resolve contradictions in reported biological activities of cyclopropane derivatives, such as sigma receptor affinity?
Answer:
Contradictions may arise from stereochemical variations or assay conditions. For example, (±)-PPCC, a cyclopropane-derived sigma ligand, shows divergent binding affinities depending on enantiomeric purity and experimental protocols (e.g., cell membrane absorption studies) . To address discrepancies:
- Replicate studies under standardized conditions (e.g., pH, temperature).
- Use enantiomerically pure samples (e.g., via chiral HPLC ).
- Validate results with orthogonal assays (e.g., radioligand binding vs. functional activity).
Advanced: What methodologies are recommended for studying the influence of cyclopropane ring strain on reactivity?
Answer:
- Computational Modeling : Density Functional Theory (DFT) calculations to quantify ring strain energy and predict reaction pathways .
- Comparative Studies : Synthesize analogs with varying ring sizes (e.g., cyclobutane or cyclopentane derivatives) and compare kinetics .
- Kinetic Isotope Effects (KIEs) : Probe transition states in reactions like ester hydrolysis or nucleophilic substitutions .
Advanced: How can enantioselective synthesis of this compound derivatives be achieved?
Answer:
- Chiral Catalysts : Use transition-metal catalysts (e.g., Rh or Cu complexes) for asymmetric cyclopropanation .
- Dynamic Kinetic Resolution : Combine racemic substrates with enantioselective enzymes or chiral auxiliaries .
- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC or NMR using chiral shift reagents .
Basic: What stability considerations are critical for storing this compound in laboratory settings?
Answer:
- Temperature : Store at 2–8°C for long-term stability .
- Moisture Sensitivity : Use desiccants or inert atmospheres to prevent hydrolysis of the ester group .
- Light Protection : Amber glassware to avoid photodegradation, especially for nitro or cyano derivatives .
Advanced: How can structure-activity relationships (SAR) be explored for cyclopropane derivatives in drug discovery?
Answer:
- Analog Synthesis : Modify substituents (e.g., p-tolyl to fluorophenyl ) or ester groups (e.g., methyl to ethyl ).
- Biological Assays : Test analogs against target receptors (e.g., sigma receptors ) or enzymes (e.g., cyclopropane-specific oxidases).
- Molecular Docking : Map steric and electronic interactions using X-ray crystallography or homology models .
Advanced: What experimental strategies are effective for elucidating reaction mechanisms involving cyclopropane ring opening?
Answer:
- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate radical or carbocation intermediates .
- Isotopic Labeling : Incorporate ²H or ¹³C at specific positions to track bond cleavage .
- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
